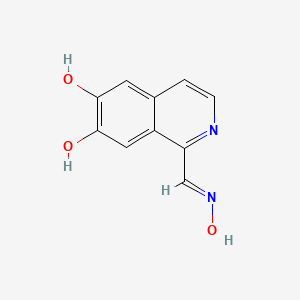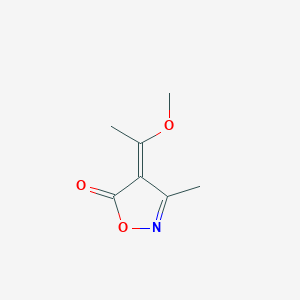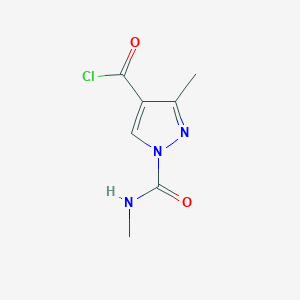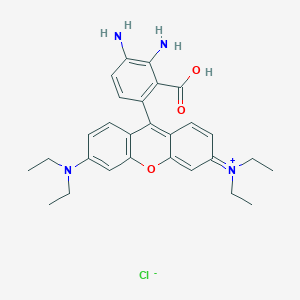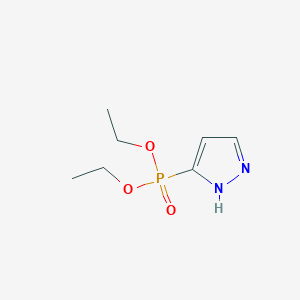
Diethyl 1H-pyrazol-3-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1H-pyrazol-3-ylphosphonate is an organophosphorus compound that contains both a pyrazole ring and a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 1H-pyrazol-3-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of pyrazole derivatives with diethyl phosphite. For instance, a one-pot reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions has been reported . This method is efficient and eco-friendly, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of recyclable and non-volatile catalysts, such as nano SnO2, is preferred to ensure sustainability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1H-pyrazol-3-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .
Aplicaciones Científicas De Investigación
Diethyl 1H-pyrazol-3-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 1H-pyrazol-3-ylphosphonate involves its interaction with various molecular targets. For instance, it can inhibit cholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This mechanism is similar to that of other organophosphorus compounds used as pesticides and nerve agents.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives and phosphonate esters, such as diethyl (3-methyl-1-phenyl-1H-pyrazol-4-yl)phosphonate and diethyl [5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]phosphonate .
Uniqueness
Diethyl 1H-pyrazol-3-ylphosphonate is unique due to its combination of a pyrazole ring and a phosphonate group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13N2O3P |
|---|---|
Peso molecular |
204.16 g/mol |
Nombre IUPAC |
5-diethoxyphosphoryl-1H-pyrazole |
InChI |
InChI=1S/C7H13N2O3P/c1-3-11-13(10,12-4-2)7-5-6-8-9-7/h5-6H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
XAXIEAXQAMQFTF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=NN1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)

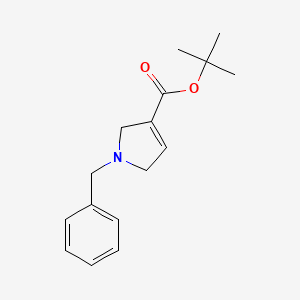
![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)


![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)

![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
